molecular formula C15H19F6PRu B169692 Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98 CAS No. 147831-75-2

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

Cat. No. B169692
CAS RN: 147831-75-2
M. Wt: 445.3 g/mol
InChI Key: XNXXUUTVNMJHCD-UHFFFAOYSA-N
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Description

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex with the molecular formula C15H19Ru · PF6 . It is often used as a catalyst in various chemical reactions .


Synthesis Analysis

The synthesis of similar ruthenium complexes has been reported in the literature . For instance, water-soluble ruthenium (II) mononuclear complexes were synthesized from the reaction of the organometallic Lewis acid [CpRu (CO) 2 ]BF 4 with amine ligands at room temperature .


Molecular Structure Analysis

The molecular structure of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is characterized by a ruthenium atom coordinated to a cyclopentadienyl ring and a p-cymene molecule . The exact mass of the compound is 446.017197 g/mol .


Chemical Reactions Analysis

Ruthenium complexes, including Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, have been shown to exhibit high catalytic activity in various chemical reactions . For example, they have been used as homogeneous catalysts in styrene oxidation .


Physical And Chemical Properties Analysis

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a powder with a melting point of 83-84 °C . It has a molecular weight of 445.3 g/mol .

Scientific Research Applications

  • Catalysis in Hydrogenation and Oxidation Reactions : These complexes have been used in transfer hydrogenation of ketones and secondary alcohol oxidation. Studies show that p-cymene systems demonstrate higher catalytic activity compared to cyclopentadienyl systems (Malan et al., 2019).

  • Allylic Etherification Catalysis : Cyclopentadienyl ruthenium complexes are effective in catalyzing decarboxylative allylic rearrangement of allyl aryl carbonates with good levels of regio- and enantioselectivity (Austeri et al., 2010).

  • Atom Transfer Radical Polymerisation (ATRP) : Certain ruthenium(II)–p-cymene complexes are efficient catalysts for controlled atom transfer radical polymerisation of specific monomers (Delaude et al., 2003).

  • Interaction with Biomolecules : These ruthenium complexes have shown interactions with biologically relevant thiols and selenols, resulting in inhibition of enzymes like thioredoxin reductase and cathepsin B (Oehninger et al., 2013).

  • Selective Monoarylation in Water : Ruthenium(II)-phosphine catalysts have been used for ortho monoarylation of functional arenes in water, demonstrating their utility in green chemistry applications (Arockiam et al., 2013).

  • Direct Condensation of Alcohols into Esters : The ruthenium complex [RuCl2(IiPr)(p-cymene)] catalyzes the condensation of primary alcohols into esters, releasing hydrogen gas (Sølvhøj & Madsen, 2011).

  • Cytotoxic Potency in Cancer Cell Lines : Studies have explored the cytotoxic effects of ruthenium complexes in cancer cell lines, providing insights into their potential therapeutic applications (Geisler et al., 2022).

  • Polymorphism in Organometallic Ruthenium(II) Complexes : Research into the crystallization and polymorphism of these complexes provides valuable information for disciplines like crystallography and material science (Traven et al., 2018).

  • Redox Isomerization of Allyl Alcohols : These complexes have been used to catalyze the redox isomerization of allyl alcohols to saturated aldehydes or ketones, showing high chemoselectivity (Trost & Kulawiec, 1993).

  • Synthesis of Cyclopentadienyl Ruthenium(II) Complexes : Research on the synthesis and characterization of these complexes with different ligands, including their cytotoxicity on cancer cells, expands the understanding of their biological applications (Florindo et al., 2014).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran solvent, followed by the addition of p-cymene and hexafluorophosphate.", "Starting Materials": [ "Ruthenium trichloride", "Cyclopentadienyl sodium", "Tetrahydrofuran", "P-cymene", "Hexafluorophosphate" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add cyclopentadienyl sodium to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter off any solids", "Add p-cymene to the filtrate", "Add hexafluorophosphate to the solution", "Stir the mixture for several hours", "Filter off any solids and wash with diethyl ether", "Dry the product under vacuum" ] }

CAS RN

147831-75-2

Molecular Formula

C15H19F6PRu

Molecular Weight

445.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;2*-1;+2

InChI Key

XNXXUUTVNMJHCD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

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